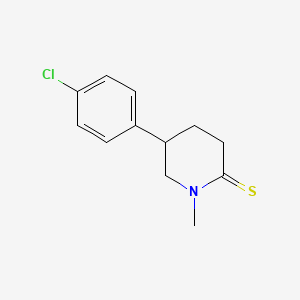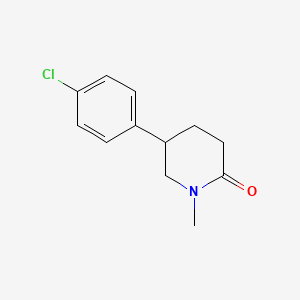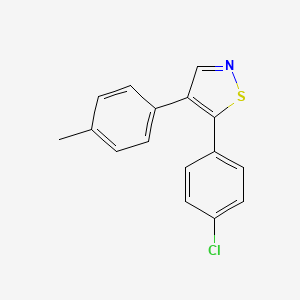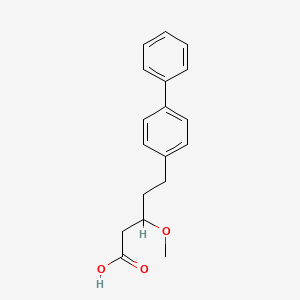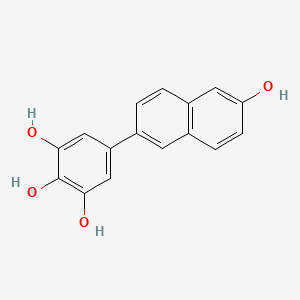
5-(6-Hydroxy-2-naphthyl)-1,2,3-benzenetriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-Hydroxy-2-naphthyl)-1,2,3-Benzoltrieol ist eine komplexe organische Verbindung, die durch das Vorhandensein mehrerer Hydroxylgruppen gekennzeichnet ist, die an einen Naphthalin- und einen Benzolring gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(6-Hydroxy-2-naphthyl)-1,2,3-Benzoltrieol umfasst typischerweise mehrstufige organische Reaktionen. Ein übliches Verfahren umfasst die regioselektive Oxidation von 6-Hydroxy-2-Naphthoesäure unter Verwendung rekombinanter Escherichia-coli-Stämme, die spezifische Enzyme exprimieren . Dieser Prozess stellt die präzise Einführung von Hydroxylgruppen an den gewünschten Positionen am Naphthalinring sicher.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann große organische Synthesetechniken umfassen, einschließlich der Verwendung von Katalysatoren und kontrollierter Reaktionsbedingungen, um Ausbeute und Reinheit zu optimieren. Die genauen Methoden können je nach gewünschter Anwendung und Produktionsmaßstab variieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-(6-Hydroxy-2-naphthyl)-1,2,3-Benzoltrieol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Hydroxylgruppen in Wasserstoffatome umwandeln und die Eigenschaften der Verbindung verändern.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3).
Reduktionsmittel: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4).
Substitutionsreagenzien: Halogene (Cl2, Br2), Alkylierungsmittel.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Chinone ergeben, während Substitutionsreaktionen verschiedene substituierte Derivate erzeugen können.
Wissenschaftliche Forschungsanwendungen
5-(6-Hydroxy-2-naphthyl)-1,2,3-Benzoltrieol hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer bei der Synthese komplexer organischer Moleküle und Polymere verwendet.
Biologie: Untersucht für seine potenzielle Rolle in biologischen Systemen und als Sonde zur Untersuchung von Enzymaktivitäten.
Medizin: Erforscht für seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und antioxidativer Wirkungen.
Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Mechanismus, durch den 5-(6-Hydroxy-2-naphthyl)-1,2,3-Benzoltrieol seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen und -wegen. Die Hydroxylgruppen können an Wasserstoffbrückenbindungen und anderen Wechselwirkungen beteiligt sein, was die Reaktivität und biologische Aktivität der Verbindung beeinflusst. Die genauen Wege und Ziele können je nach spezifischer Anwendung und Kontext variieren.
Wissenschaftliche Forschungsanwendungen
5-(6-Hydroxy-2-naphthyl)-1,2,3-benzenetriol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 5-(6-hydroxy-2-naphthyl)-1,2,3-benzenetriol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-Hydroxy-2-Naphthoesäure: Eine verwandte Verbindung mit ähnlichen Strukturmerkmalen, aber unterschiedlichen funktionellen Gruppen.
6-Hydroxy-2-Naphthyl-disulfid: Eine weitere ähnliche Verbindung mit unterschiedlichen chemischen Eigenschaften und Anwendungen.
Einzigartigkeit
5-(6-Hydroxy-2-naphthyl)-1,2,3-Benzoltrieol ist aufgrund seiner spezifischen Anordnung von Hydroxylgruppen und der Kombination aus Naphthalin- und Benzolringen einzigartig. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, die ihn für verschiedene Forschungs- und Industrieanwendungen wertvoll machen.
Eigenschaften
Molekularformel |
C16H12O4 |
|---|---|
Molekulargewicht |
268.26 g/mol |
IUPAC-Name |
5-(6-hydroxynaphthalen-2-yl)benzene-1,2,3-triol |
InChI |
InChI=1S/C16H12O4/c17-13-4-3-9-5-10(1-2-11(9)6-13)12-7-14(18)16(20)15(19)8-12/h1-8,17-20H |
InChI-Schlüssel |
PBTSXIZGBMXUHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1C3=CC(=C(C(=C3)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


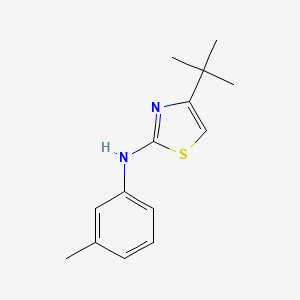

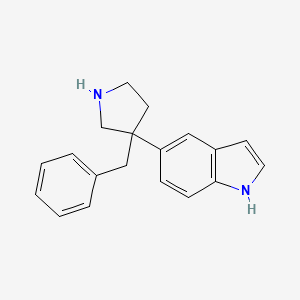
![(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide](/img/structure/B10844514.png)
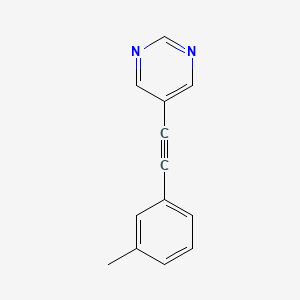
![1,2,4-Triazine, 3-[2-(3-chlorophenyl)ethynyl]-5-methyl-](/img/structure/B10844517.png)

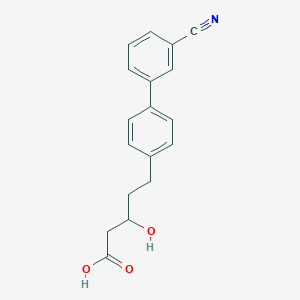
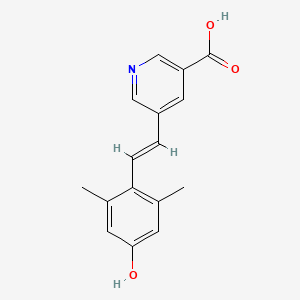
![1H-Pyrazole-3-carboxylic acid, 5-[(4-chlorophenyl)methyl]-](/img/structure/B10844532.png)
